molecular formula C23H32N2O7 B8115315 TCO-carbonylamino-benzamido-PEG2 acid

TCO-carbonylamino-benzamido-PEG2 acid

Cat. No.: B8115315
M. Wt: 448.5 g/mol
InChI Key: BHVPJFDJIHLNJT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-carbonylamino-benzamido-PEG2 acid is a high-purity polyethylene glycol (PEG) linker. It is widely used in various scientific fields due to its unique chemical properties and versatility. This compound is particularly valued for its role in bioconjugation, molecular imaging, and cell-based diagnostics .

Preparation Methods

The synthesis of TCO-carbonylamino-benzamido-PEG2 acid involves several steps The process typically starts with the preparation of the trans-cyclooctene (TCO) moiety, which is then linked to a polyethylene glycol (PEG) spacerThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

TCO-carbonylamino-benzamido-PEG2 acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TCO-carbonylamino-benzamido-PEG2 acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TCO-carbonylamino-benzamido-PEG2 acid involves its ability to form stable covalent bonds with other molecules. This is primarily achieved through the cycloaddition reaction between the TCO moiety and tetrazine compounds. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular imaging applications .

Comparison with Similar Compounds

TCO-carbonylamino-benzamido-PEG2 acid is unique due to its high reactivity and specificity in click chemistry reactions. Similar compounds include:

  • TCO-carbonylamino-benzamido-PEG1 acid
  • TCO-carbonylamino-benzamido-PEG3 acid
  • TCO-carbonylamino-benzamido-PEG4 acid

These compounds differ mainly in the length of the PEG spacer, which can affect their solubility, reactivity, and overall performance in various applications .

Properties

IUPAC Name

3-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O7/c26-21(27)12-14-30-16-17-31-15-13-24-22(28)18-8-10-19(11-9-18)25-23(29)32-20-6-4-2-1-3-5-7-20/h1-2,8-11,20H,3-7,12-17H2,(H,24,28)(H,25,29)(H,26,27)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVPJFDJIHLNJT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.